molecular formula C9H14O3S3 B12570661 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione CAS No. 188780-49-6

4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione

Cat. No.: B12570661
CAS No.: 188780-49-6
M. Wt: 266.4 g/mol
InChI Key: NMRFGRKBBGRGMK-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is an organic compound that belongs to the class of dithiolethiones This compound is characterized by the presence of a dithiole ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolethione precursor with diethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The dithiole ring can be reduced to form a dithiol derivative.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dithiol derivatives.

    Substitution: Formation of substituted dithiolethione derivatives.

Scientific Research Applications

4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but lacks the diethoxymethyl group.

    5-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but with different positioning of the hydroxymethyl group.

Uniqueness

4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is unique due to the presence of both diethoxymethyl and hydroxymethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

188780-49-6

Molecular Formula

C9H14O3S3

Molecular Weight

266.4 g/mol

IUPAC Name

4-(diethoxymethyl)-5-(hydroxymethyl)-1,3-dithiole-2-thione

InChI

InChI=1S/C9H14O3S3/c1-3-11-8(12-4-2)7-6(5-10)14-9(13)15-7/h8,10H,3-5H2,1-2H3

InChI Key

NMRFGRKBBGRGMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=C(SC(=S)S1)CO)OCC

Origin of Product

United States

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